Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate melting point and physical properties
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate melting point and physical properties
An In-depth Technical Guide to Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Introduction
Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is a substituted naphthalene derivative of significant interest as a building block in organic synthesis. Its bifunctional nature, featuring an ester and a benzyl ether, alongside a specific bromination pattern, makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its physicochemical properties, a comprehensive analysis of its synthetic pathway from fundamental precursors, and methods for its characterization. The content herein is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights into the causality behind experimental design and protocol.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction design, and purification. While specific experimental data for this molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Data for Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
| Property | Value | Source |
| CAS Number | 178877-03-7 | [1][2] |
| Molecular Formula | C₂₀H₁₇BrO₃ | [2] |
| Molecular Weight | 385.25 g/mol | [2] |
| IUPAC Name | ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | [1] |
| Physical State | Solid (Predicted) | |
| Melting Point | Not specified in available literature. For a related, simpler compound, Ethyl 4-(benzyloxy)benzoate, the melting point is 42-44 °C.[3] The additional fused ring and bromine atom in the target molecule would likely result in a significantly higher melting point. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | |
| LogP | 5.66 (Calculated) | [1] |
Synthesis and Mechanistic Rationale
The synthesis of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate is a multi-step process that requires careful strategic planning. A logical approach involves the construction of a core intermediate, 7-bromo-4-hydroxy-2-naphthoic acid, followed by sequential or concurrent esterification and etherification.
Retrosynthetic Analysis
A retrosynthetic approach reveals a logical pathway from the target molecule to readily available starting materials. The primary disconnections are the ester and ether linkages, which point to a hydroxy-acid precursor.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Workflow
The synthesis begins with the regioselective functionalization of 7-bromo-2-naphthol. The hydroxyl group of this precursor directs the carboxylation, and subsequent reactions build the final product.
Caption: Forward synthesis experimental workflow.
Detailed Experimental Protocols
The following protocols are based on established chemical transformations for naphthalene systems.[4][5][6]
Step 1: Synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid
This transformation is achieved via the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. The ortho-position to the hydroxyl group is activated towards electrophilic attack by the carbon dioxide.
-
Materials:
-
7-Bromo-2-naphthol[7]
-
Sodium Hydroxide
-
Carbon Dioxide (high pressure)
-
Hydrochloric Acid
-
-
Procedure:
-
In a high-pressure autoclave, suspend 7-bromo-2-naphthol in an aqueous solution of sodium hydroxide to form the corresponding sodium naphthoxide.
-
Seal the vessel and pressurize with carbon dioxide gas.
-
Heat the mixture to a high temperature (typically 120-150 °C) for several hours to facilitate the carboxylation.
-
After cooling, vent the excess CO₂ and transfer the reaction mixture to a beaker.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, causing the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly. The product is 7-bromo-3-hydroxy-2-naphthoic acid.[8]
-
Step 2: Synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate
This step employs the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
-
Materials:
-
7-Bromo-3-hydroxy-2-naphthoic acid
-
Ethanol (anhydrous)
-
Sulfuric Acid (concentrated, catalytic amount)
-
-
Procedure:
-
Dissolve the 7-bromo-3-hydroxy-2-naphthoic acid in a large excess of anhydrous ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, Ethyl 7-bromo-3-hydroxy-2-naphthoate.[9][10] This product can be purified by column chromatography if necessary.
-
Step 3: Synthesis of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate (Target Compound)
The final step is a Williamson ether synthesis, where the naphthoxide, formed in-situ, acts as a nucleophile to displace the bromide from benzyl bromide.[6]
-
Materials:
-
Ethyl 7-bromo-3-hydroxy-2-naphthoate
-
Benzyl Bromide
-
Potassium Carbonate (anhydrous)
-
Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Ethyl 7-bromo-3-hydroxy-2-naphthoate in anhydrous acetone or DMF, add anhydrous potassium carbonate. This base is sufficient to deprotonate the phenolic hydroxyl group.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Heat the reaction to reflux (for acetone) or ~80 °C (for DMF) for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate.
-
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet around 5.0-5.2 ppm), the aromatic protons of the benzyl group (multiplets between 7.3-7.5 ppm), and distinct signals for the protons on the naphthalene core.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~165 ppm), the benzylic carbon (~70 ppm), and the various aromatic carbons.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include a strong C=O stretch for the ester group (around 1710-1730 cm⁻¹), C-O stretches for the ether and ester linkages, and aromatic C-H and C=C stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Conclusion
This technical guide has detailed the physicochemical properties and a robust synthetic pathway for Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate. By breaking down the synthesis into logical, mechanistically sound steps—carboxylation, esterification, and etherification—researchers can reliably produce this valuable intermediate. The provided protocols, grounded in fundamental organic chemistry principles, offer a clear and reproducible route for laboratory-scale synthesis, enabling its application in broader research and development programs.
References
-
Fluorochem. (n.d.). Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate. Retrieved from Fluorochem website.[1]
-
Appchem. (n.d.). Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate. Retrieved from Appchem website.[2]
-
The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from rsc.org.[11]
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-(benzyloxy)benzoate. Retrieved from Fisher Scientific website.[3]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from beilstein-journals.org.[12]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. Retrieved from BenchChem website.[4]
-
Chemical Synthesis Database. (2025). 7-bromo-3-hydroxy-2-naphthoic acid. Retrieved from Chemical Synthesis Database website.[8]
- BLD Pharm. (n.d.). 7-Bromo-4-hydroxy-2-naphthoic acid.
-
PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from PrepChem.com.[5]
-
PubChem. (n.d.). 7-Bromo-2-naphthol. Retrieved from PubChem.[7]
-
Watson International. (n.d.). Ethyl 7-bromo-3-hydroxy-2-naphthoate. Retrieved from Watson International website.[9]
- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.
- Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- Organic Syntheses. (n.d.). Ethyl Benzoylformate.
-
NextSDS. (2026). Ethyl 7-bromo-3-hydroxy-2-naphthoate — Chemical Substance Information. Retrieved from NextSDS website.[10]
-
BenchChem. (2025). An In-depth Technical Guide to the Formation of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. Retrieved from BenchChem website.[6]
- Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
- ResearchGate. (2026). Ethyl (6-bromo-2-naphthyloxy)acetate.
-
Tokyo Chemical Industry. (n.d.). 7-Bromo-2-naphthol. Retrieved from TCI AMERICA website.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. appchemical.com [appchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Bromo-2-naphthol | C10H7BrO | CID 613827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. watson-int.com [watson-int.com]
- 10. nextsds.com [nextsds.com]
- 11. rsc.org [rsc.org]
- 12. beilstein-journals.org [beilstein-journals.org]
